Methyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate
Overview
Description
“Methyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate” is a chemical compound with the molecular formula C14H21NO2 . It is offered by several suppliers for research and development purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate” consists of a propanoic acid backbone with a methyl group attached to the second carbon and a 3-phenylpropylamino group attached to the third carbon . The molecular weight of the compound is 235.32 .Scientific Research Applications
Asymmetric Synthesis :
- Methyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate is used in the asymmetric synthesis of pharmacologically active compounds. For instance, its derivative (S)-methyl 3-[4-[2-hydroxy-3-(isopropyl amino) propoxy] phenyl] propanoate was synthesized using a hydrolytic kinetic resolution method. This technique is crucial for obtaining optically active pharmaceuticals (A. Narsaiah & J. Kumar, 2011).
Stereoselective Synthesis :
- Methyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate plays a role in the stereoselective synthesis of certain compounds, such as methyl (S)-3-amino-3-(3-pyridyl)propanoate. This compound is a key material in synthesizing specific receptor antagonists, demonstrating the molecule's importance in medicinal chemistry (H. Zhong et al., 1999).
Microbial Biotransformation :
- The molecule and its related derivatives are subjects of microbial biotransformations. Various chiral aromatic compounds, including 2-methyl-3-phenylpropionic acid and related esters, have been prepared using microbial biotransformations, highlighting the potential of biocatalysis in the synthesis of chiral molecules (M. Contente et al., 2012).
Chemical Reactions and Derivatives :
- Research has been conducted on the reactions between alkyl propiolates and aminophenols or hydroxyphenols, demonstrating the versatility of methyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate in creating diverse chemical derivatives (I. Yavari et al., 2006).
Polymorphism and Molecular Interactions :
- Studies on the hydrogen bonding and polymorphism of amino alcohol salts, related to methyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate, have provided insights into molecular interactions and crystallography, crucial for understanding the physical properties of chemical compounds (Nina Podjed & B. Modec, 2022).
properties
IUPAC Name |
methyl 2-methyl-3-(3-phenylpropylamino)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-12(14(16)17-2)11-15-10-6-9-13-7-4-3-5-8-13/h3-5,7-8,12,15H,6,9-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHNNDBUVZKUEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCCC1=CC=CC=C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201225677 | |
Record name | Methyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201225677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate | |
CAS RN |
40871-03-2 | |
Record name | Methyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40871-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201225677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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